4,6-Difluoro-3-oxo-2,3-dihydrobenzofuran-7-carbonitrile
Description
Properties
Molecular Formula |
C9H3F2NO2 |
|---|---|
Molecular Weight |
195.12 g/mol |
IUPAC Name |
4,6-difluoro-3-oxo-1-benzofuran-7-carbonitrile |
InChI |
InChI=1S/C9H3F2NO2/c10-5-1-6(11)8-7(13)3-14-9(8)4(5)2-12/h1H,3H2 |
InChI Key |
DCFNHAUXNDFICK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(C=C(C(=C2O1)C#N)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Difluoro-3-oxo-2,3-dihydrobenzofuran-7-carbonitrile typically involves the use of fluorinated precursors and specific reaction conditions to introduce the fluorine atoms and the carbonitrile group into the benzofuran ring. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,6-Difluoro-3-oxo-2,3-dihydrobenzofuran-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonitrile group to other functional groups such as amines.
Substitution: The fluorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
4,6-Difluoro-3-oxo-2,3-dihydrobenzofuran-7-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,6-Difluoro-3-oxo-2,3-dihydrobenzofuran-7-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The carbonitrile group may also play a role in the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Electronic Differences
The compound 4,6-difluoro-3-oxo-2,3-dihydrobenzofuran-7-carbonitrile differs from its indenone-based analogue (CAS 2083617-82-5) in core structure and substituent positioning:
- Core Structure: The benzofuran scaffold provides a fused oxygen-containing heterocycle, whereas the indenone analogue features a fused bicyclic system with a ketone group. This structural distinction impacts conjugation length and planarity, influencing charge transport properties .
- Fluorine Substitution: Fluorine atoms at the 4,6-positions (benzofuran) versus 5,6-positions (indenone) alter electron-withdrawing effects and molecular dipole moments. Fluorine at meta positions (e.g., 4,6 in benzofuran) may reduce steric hindrance compared to ortho-substituted systems .
- Electron-Accepting Groups: The nitrile group in the benzofuran derivative contrasts with the malononitrile unit in the indenone analogue. Malononitrile is a stronger EWG, enhancing intramolecular charge transfer (ICT) and reducing the LUMO energy level .
Table 1: Structural and Electronic Comparison
Optoelectronic Properties
- Absorption and Emission: Indenone derivatives like CAS 2083617-82-5 exhibit strong absorption in the visible to near-infrared (NIR) range (λmax ≈ 650–750 nm) due to extended π-conjugation and ICT effects. Benzofuran derivatives typically show blue-shifted absorption (λmax ≈ 450–550 nm) owing to reduced conjugation .
- Electrochemical Stability: Fluorine substitution improves oxidative stability. The indenone analogue’s lower LUMO (-4.0 eV) makes it more suitable for electron transport layers in organic solar cells (OSCs) compared to benzofuran derivatives .
Biological Activity
4,6-Difluoro-3-oxo-2,3-dihydrobenzofuran-7-carbonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by the following structural features:
- A benzofuran core.
- Fluorine substitutions at the 4 and 6 positions.
- A carbonitrile functional group at the 7 position.
This unique structure contributes to its biological properties.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer activity. The compound has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis and cell cycle arrest |
| HeLa (Cervical) | 10.0 | Inhibition of DNA synthesis |
| A549 (Lung) | 15.0 | Disruption of mitochondrial function |
The mechanism of action appears to involve the activation of apoptotic pathways and inhibition of key enzymes involved in cell proliferation.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown anti-inflammatory effects. It has been tested in models of inflammation where it reduced markers such as TNF-alpha and IL-6.
| Inflammatory Model | Effect |
|---|---|
| LPS-induced in vitro | Decreased TNF-alpha levels by 40% |
| Carrageenan-induced in vivo | Reduced paw edema by 30% |
These findings suggest that the compound may inhibit the NF-kB signaling pathway, which is crucial in the inflammatory response.
The proposed mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways leading to increased caspase activity.
- Cell Cycle Arrest : It causes G1/S phase arrest in cancer cells, preventing further proliferation.
- Enzyme Inhibition : It may inhibit specific kinases involved in cancer cell signaling pathways.
Case Study 1: Breast Cancer
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early apoptotic cells after 24 hours of treatment.
Case Study 2: Inflammatory Response
In a murine model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw swelling compared to control groups. Histological analysis indicated decreased infiltration of inflammatory cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
